
4-chloro-2,6-bis(4-chloropyridin-2-yl)pyridine
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Overview
Description
4-Chloro-2,6-bis(4-chloropyridin-2-yl)pyridine is a halogenated pyridine derivative characterized by a central pyridine ring substituted at the 2- and 6-positions with 4-chloropyridinyl groups and at the 4-position with a chlorine atom. This structure imparts unique electronic and steric properties, making it a candidate for applications in coordination chemistry, materials science, and medicinal chemistry. Its synthesis often involves multi-step halogenation and coupling reactions, as seen in related compounds .
Preparation Methods
The synthesis of 4-chloro-2,6-bis(4-chloropyridin-2-yl)pyridine typically involves the reaction of 4-chloropyridine with other pyridine derivatives under specific conditions. One common method includes the use of Williamson type ether reactions with α,ω-bis hydroxy-functionalized poly(propylene oxide) or α-hydroxy-ω-carboxy-functionalized poly(ethylene oxide) to afford monoterpyridine terminated telechelics . Industrial production methods often involve large-scale synthesis and purification processes to ensure high purity and yield.
Chemical Reactions Analysis
4-chloro-2,6-bis(4-chloropyridin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: It undergoes substitution reactions, particularly with nucleophiles, to form various substituted products.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-2,6-bis(4-chloropyridin-2-yl)pyridine has a wide range of scientific research applications, including:
Biology: The compound’s ability to coordinate with metal ions makes it useful in studying metal-ligand interactions in biological systems.
Medicine: Research is ongoing to explore its potential in medicinal chemistry, particularly in the development of metal-based drugs.
Industry: It is used in the production of advanced materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 4-chloro-2,6-bis(4-chloropyridin-2-yl)pyridine involves its coordination with metal ions through the terpyridine site and the chlorine atom at the 4-position. This coordination leads to the formation of stable metal-ligand complexes, which can exhibit unique chemical and physical properties. The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Modifications
4'-Chloro-2,2':6',2″-terpyridine (C₁₅H₁₀ClN₃)
- Structure : Contains three pyridine rings (a terpyridine system) with a chlorine substituent on the central ring.
- Electronic Effects : The extended conjugation enhances π-π interactions, improving metal-binding capabilities compared to the target compound.
- Applications : Widely used as a ligand in coordination polymers and catalysis due to its tridentate binding sites .
4-Chloro-2,6-bis(trifluoromethyl)pyridine (C₇H₂ClF₆N)
- Structure : Trifluoromethyl groups replace the chloropyridinyl substituents.
- Electronic Effects : Strong electron-withdrawing -CF₃ groups increase electrophilicity and reduce basicity compared to chlorine substituents.
- Applications : Enhanced lipophilicity makes it suitable for agrochemicals and pharmaceuticals .
4-(4-Chlorophenyl)-2,6-diphenylpyrimidine (C₂₂H₁₅ClN₂)
- Structure : Pyrimidine core with chlorophenyl and phenyl substituents.
- Applications : Used in optoelectronic materials due to rigid aromaticity .
Reactivity and Functionalization Potential
4-Chloro-2,6-bis(bromomethyl)pyridine (C₇H₆Br₂ClN)
- Reactivity : Bromomethyl groups enable nucleophilic substitutions (e.g., amination, thiolation) for constructing dendrimers or drug carriers.
- Comparison : The target compound lacks bromomethyl groups, limiting its direct functionalization versatility .
2,6-Bis(5-substituted-3-aryl-2-thiothiazol-4-yl)pyridine Derivatives
- Reactivity : Synthesized via catalyst-free multi-component reactions, showcasing modularity for heterocyclic diversity.
- Comparison : The target compound’s chloro substituents are less reactive than thiothiazole groups in click chemistry applications .
4-Trifluoromethyl-2,6-bis(indolyl)pyridine Derivatives
- Pharmacology : Demonstrated cytotoxicity against P388 and A-549 cancer cells (IC₅₀ values reported).
- Comparison : The absence of indole moieties in the target compound may reduce its anticancer activity but improve metabolic stability .
Triarylpyridine-Based Chemosensors
- Function: Amino or nitro substituents enable colorimetric detection of formaldehyde via imine bond formation.
- Comparison : The target compound’s chloro groups lack such recognition sites, limiting its utility in sensing .
Data Tables
Table 1: Key Properties of Selected Analogs
Table 2: Reactivity Comparison
Biological Activity
4-Chloro-2,6-bis(4-chloropyridin-2-yl)pyridine is a tridentate ligand known for its unique coordination properties and potential applications in medicinal chemistry, particularly in the development of metal-based drugs. This compound has garnered attention due to its biological activities, which are linked to its ability to interact with metal ions and biological systems.
The molecular formula of this compound is C15H8Cl3N3, and it has a molecular weight of 336.6 g/mol. The compound features a terpyridine structure with chlorine substituents that enhance its reactivity and coordination capabilities.
Property | Value |
---|---|
Molecular Formula | C15H8Cl3N3 |
Molecular Weight | 336.6 g/mol |
IUPAC Name | This compound |
InChI Key | QCBDNDDAQITXSV-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its coordination with metal ions through the terpyridine site. This interaction leads to the formation of stable metal-ligand complexes that can exhibit unique chemical and physical properties. The specific molecular targets and pathways depend on the metal ion involved and the context of use in biological systems.
Biological Applications
- Medicinal Chemistry : Research is ongoing into the compound's potential as a drug candidate, particularly in developing metal-based therapies. Its ability to form complexes with biologically relevant metals may enhance its therapeutic efficacy.
- Coordination Chemistry : The compound is utilized in synthesizing coordination polymers and supramolecular structures, which have implications in drug delivery systems and catalysis.
- Biological Studies : Due to its coordination properties, it serves as a tool for studying metal-ligand interactions within biological systems, potentially aiding in understanding various biochemical pathways.
Case Studies
A significant study explored the compound's pharmacokinetic profile and its effects on various biological systems. The results indicated that modifications to the compound could enhance its metabolic stability and solubility while maintaining or improving its biological activity.
Table 1: Pharmacokinetic Profile
Species | Cl (L/h/kg) | LBF (%) | Vd (L/kg) | F (%) | t½ (h) |
---|---|---|---|---|---|
Mouse | 1.87 | 31 | 1.08 | 54 | 0.55 |
Rat | 1.54 | 35 | 1.53 | 88 | 0.97 |
Dog | 0.84 | 33 | 0.74 | 126 | 0.70 |
Human Prediction | ∼0.88 | ∼76 | ∼0.85 | ∼70 | ∼0.70 |
This data suggests that while the compound exhibits promising pharmacokinetic properties in animal models, further optimization is necessary for effective human application .
Research Findings
Recent studies have focused on refining the compound's structure to improve its aqueous solubility and metabolic stability without compromising its biological efficacy. For instance, the introduction of polar groups has been shown to enhance solubility while maintaining activity against specific targets such as PfATP4, an important enzyme in malaria parasites .
Properties
Molecular Formula |
C15H8Cl3N3 |
---|---|
Molecular Weight |
336.6 g/mol |
IUPAC Name |
4-chloro-2,6-bis(4-chloropyridin-2-yl)pyridine |
InChI |
InChI=1S/C15H8Cl3N3/c16-9-1-3-19-12(5-9)14-7-11(18)8-15(21-14)13-6-10(17)2-4-20-13/h1-8H |
InChI Key |
QCBDNDDAQITXSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1Cl)C2=CC(=CC(=N2)C3=NC=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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